1-(4-chloro-3-methylpyridin-2-yl)methanamine dihydrochloride
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Overview
Description
1-(4-Chloro-3-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl3N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with a methanamine group, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-(4-chloro-3-methylpyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methylpyridine.
Reaction with Formaldehyde: The starting material is reacted with formaldehyde and hydrogen chloride to form the intermediate 1-(4-chloro-3-methylpyridin-2-yl)methanol.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield 1-(4-chloro-3-methylpyridin-2-yl)methanamine.
Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chloro-3-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-methylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
1-(4-Chloro-3-methylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(4-Chloro-pyridin-2-yl)-methanol: This compound lacks the methanamine group, making it less versatile in certain synthetic applications.
(4-Methylpyridin-2-yl)methanamine: This compound lacks the chlorine atom, which can affect its reactivity and binding properties.
(3-Methylpyridin-2-yl)methanamine dihydrochloride: This compound has a different substitution pattern on the pyridine ring, leading to variations in its chemical behavior and applications.
The unique combination of the chlorine atom, methyl group, and methanamine group in this compound makes it a valuable compound in various research fields.
Properties
CAS No. |
2445786-30-9 |
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Molecular Formula |
C7H11Cl3N2 |
Molecular Weight |
229.5 |
Purity |
95 |
Origin of Product |
United States |
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